n-(5-Amino-3-methoxypyridin-2-yl)acetamide

Description

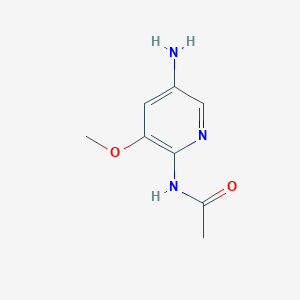

N-(5-Amino-3-methoxypyridin-2-yl)acetamide is a pyridine-derived acetamide featuring a methoxy group at the 3-position and an amino group at the 5-position of the pyridine ring. This structural motif positions it within a broader class of bioactive heterocyclic compounds, where substituents on the aromatic ring critically influence physicochemical properties and biological interactions. The amino and methoxy groups likely enhance hydrogen bonding and electronic interactions, distinguishing it from simpler acetamide derivatives.

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

N-(5-amino-3-methoxypyridin-2-yl)acetamide |

InChI |

InChI=1S/C8H11N3O2/c1-5(12)11-8-7(13-2)3-6(9)4-10-8/h3-4H,9H2,1-2H3,(H,10,11,12) |

InChI Key |

ZNUGCWCPLKTXJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=N1)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-3-methoxypyridin-2-yl)acetamide can be achieved through various methods. One common approach involves the reaction of 5-amino-3-methoxypyridine with acetic anhydride under mild conditions. The reaction typically takes place in a solvent such as toluene, and the presence of a catalyst like iodine (I2) and tert-butyl hydroperoxide (TBHP) can promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-3-methoxypyridin-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino and methoxy groups on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted pyridine derivatives, which can have varied biological activities and applications.

Scientific Research Applications

There appears to be a misunderstanding in the query, as the compound specified is "n-(5-Amino-3-methoxypyridin-2-yl)acetamide," but the search results largely refer to "N-(5-Amino-6-methoxypyridin-3-YL)acetamide." Despite the variance, the available information regarding the applications of the latter compound has been summarized below, as it is the closest match within the search results.

N-(5-Amino-6-methoxypyridin-3-YL)acetamide is a pyridine derivative with applications spanning chemistry, biology, medicine, and industry. Its primary function is as a building block in synthesizing complex organic molecules.

Scientific Research Applications

Chemistry

- Building Block : It serves as a crucial building block in creating complex organic molecules.

- Synthesis of Pyridine Derivatives : It is utilized as a starting material in Suzuki cross-coupling reactions to produce novel pyridine derivatives .

Biology

- Biochemical Probe : It is studied for its potential to interact with specific enzymes and receptors, making it a candidate as a biochemical probe.

Medicine

- Therapeutic Properties : The compound is explored for potential therapeutic benefits, such as anti-inflammatory and analgesic effects.

- Drug Development : Nicotinonitrile derivatives, which share a structural similarity, are present in drugs with various therapeutic applications, including those used to treat leukemia and breast cancer, as well as cardiotonic medications .

Industry

- Production of Pharmaceuticals and Agrochemicals : It is used in the production of pharmaceuticals and agrochemicals.

Structural and Reactivity Aspects

- Unique Substitution Pattern : The compound's distinct chemical and biological properties arise from its unique substitution pattern on the pyridine ring, making it valuable for research and industrial applications.

- Reactivity : The compound can undergo oxidation to form N-oxide derivatives, reduction to form amine derivatives, and substitution to create various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of N-(5-Amino-3-methoxypyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The target compound’s pyridine core with 3-methoxy and 5-amino substituents contrasts with related structures:

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (): Contains a pyridazinone core with a 4-methoxybenzyl group. The methoxy group here enhances FPR2 receptor specificity, suggesting that the 3-methoxy group in the target compound may similarly fine-tune receptor binding .

- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide (): Lacks a pyridine ring but shares the N-aryl acetamide backbone. The electron-withdrawing trichloroacetyl group in this compound reduces basicity compared to the target compound’s amino group, which is electron-donating .

- N-(2-{[(2Z)-2-benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl)acetamide (): Features a nitro group and naphthofuran system, highlighting how nitro substituents (electron-withdrawing) contrast with the target’s amino group (electron-donating) in modulating reactivity .

Physicochemical Properties

- Crystallography: Meta-substituted N-aryl acetamides (e.g., 3,5-dimethylphenyl analogs in ) exhibit distinct crystal systems (monoclinic or triclinic) influenced by substituent electronic effects.

- Solubility: The amino group in the target compound likely improves water solubility compared to non-polar analogs like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, which relies on a lipophilic bromophenyl group .

Data Tables

Biological Activity

N-(5-Amino-3-methoxypyridin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H10N4O2 |

| Molecular Weight | 182.19 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(=O)N(C1=C(N=C(C=C1)O)N)C |

The biological activity of this compound is believed to be mediated through its interaction with various biological targets. Preliminary studies suggest that it may influence pathways related to inflammation and pain modulation, potentially by interacting with ion channels or receptors involved in these processes .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting their growth. The compound's effectiveness can be attributed to its structural features that allow it to disrupt bacterial cell wall synthesis or function .

Anticancer Activity

In addition to antimicrobial effects, there are indications that this compound may possess anticancer properties. A study exploring similar pyridine derivatives found that modifications on the pyridine ring could enhance cytotoxicity against cancer cell lines. This compound's ability to induce apoptosis in cancer cells was suggested through molecular docking studies, which predicted favorable binding interactions with targets involved in cell survival pathways .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This study concluded that the compound could be a potential candidate for developing new antimicrobial agents .

Study 2: Cytotoxicity Against Cancer Cells

In a separate investigation, the cytotoxic effects of this compound were assessed on human cancer cell lines. The findings revealed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 µM |

| MCF7 (breast cancer) | 30 µM |

These results suggest that the compound has a selective cytotoxic effect on cancer cells, supporting further research into its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.